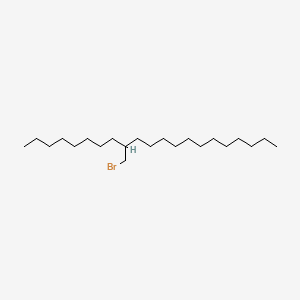

2-Bromo-2-octyltetradecane

Beschreibung

Eigenschaften

IUPAC Name |

9-(bromomethyl)henicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45Br/c1-3-5-7-9-11-12-13-14-16-18-20-22(21-23)19-17-15-10-8-6-4-2/h22H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIUCZCDFRDNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Alkylation of 2-Octanol with Tetradecyl Halide

Base-catalyzed Williamson ether synthesis or Friedel-Crafts alkylation couples 2-octanol with tetradecyl bromide:

Step 2: Bromination at the Tertiary Carbon

The resultant 2-octyltetradecane undergoes bromination via methods outlined in Sections 1 or 2.

Advantages :

-

Higher purity due to controlled alkylation.

-

Flexibility in adjusting branch length pre-bromination.

Catalytic Dehydrohalogenation-Halogenation

Transition metal catalysts (e.g., CuBr or Pd complexes) enable tandem dehydrohalogenation and bromination. For example, copper(I) bromide catalyzes the elimination of HBr from a precursor followed by bromide insertion:

Conditions :

-

Catalyst Loading : 5–10 mol% CuBr.

-

Solvent : Polar aprotic solvents (e.g., DMF or DMSO) at 120–150°C.

This method remains underutilized for bulky substrates but shows promise for high selectivity in microchannel reactors.

Continuous-Flow Microreactor Systems

Microreactor technology enhances heat and mass transfer, critical for exothermic bromination reactions. A Corning microchannel reactor could be adapted for 2-bromo-2-octyltetradecane synthesis by:

-

Preheating Zones : Tertiary alcohol and HBr streams heated to 50–70°C.

-

Mixing Modules : Heart-shaped channels ensure rapid mixing of reagents.

-

Residence Time : 60–120 seconds to minimize side reactions.

Table 2: Microreactor Performance for Tertiary Bromide Synthesis

| Parameter | Value Range |

|---|---|

| Temperature (°C) | 50–70 |

| Pressure (bar) | 1.2–2.3 |

| Conversion (%) | 95–97 |

| Selectivity (%) | 96–98 |

Such systems achieve near-quantitative conversion and selectivity, as demonstrated in analogous syntheses .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

One of the primary applications of 2-Bromo-2-octyltetradecane is in organic synthesis. The compound serves as a versatile reagent in the preparation of various organic molecules. Its bromine atom can undergo nucleophilic substitution reactions, making it suitable for synthesizing alkylated compounds. For instance, it can be used to introduce octyl and tetradecyl groups into other molecules, which is valuable in creating surfactants and emulsifiers used in industrial applications.

Table 1: Key Reactions Involving 2-Bromo-2-octyltetradecane

| Reaction Type | Description | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new C-C bonds | Alkylated organic compounds |

| Coupling Reactions | Participates in coupling with organometallic reagents | Complex organic structures |

| Radical Reactions | Acts as a radical initiator in polymerization | Polymers and copolymers |

Material Science

In material science, 2-Bromo-2-octyltetradecane has been explored for its potential use in developing advanced materials. Its hydrophobic nature makes it an excellent candidate for modifying surfaces to enhance water resistance. Research indicates that incorporating this compound into polymer matrices can improve the mechanical properties and thermal stability of the resulting materials.

Case Study: Surface Modification

A study investigated the use of 2-Bromo-2-octyltetradecane in modifying the surface properties of polyethylene. The results showed significant improvements in water repellency and durability, suggesting its potential application in coatings for outdoor materials.

Biological Research

The biological applications of 2-Bromo-2-octyltetradecane are primarily linked to its role as a biochemical probe. Its structure allows it to interact with biological membranes, making it useful for studying membrane dynamics and permeability.

Table 2: Biological Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Membrane Studies | Investigates interactions with lipid bilayers | Understanding drug delivery systems |

| Antimicrobial Activity | Assessed for potential antimicrobial properties | Development of new antibiotics |

Wirkmechanismus

The mechanism of action of 2-Bromo-2-octyltetradecane involves its interaction with nucleophiles, leading to substitution reactions. The bromomethyl group is highly reactive and can be easily replaced by other functional groups. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

- Structure: Aromatic ketone with bromine on the acetophenone ring and a methoxy group on the para position.

- Applications : Used as a chemical intermediate in manufacturing, processing, or laboratory settings under controlled conditions .

- Key Differences : Unlike 2-Bromo-2-octyltetradecane, this compound is aromatic and contains a ketone functional group, making it more reactive in electrophilic substitutions. Its primary use in synthetic chemistry contrasts with the hypothesized surfactant/polymer applications of the aliphatic 2-Bromo-2-octyltetradecane.

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

- Structure : Phenethylamine derivative with bromine and methoxy substituents on an aromatic ring.

- Applications : A psychoactive designer drug, highlighting its role in neuroscience and forensic analysis .

- Key Differences: The aromatic amine structure of 2C-B contrasts sharply with the non-polar aliphatic chain of 2-Bromo-2-octyltetradecane. This structural divergence leads to entirely different biological activities and regulatory considerations.

Methyl 2-Bromo-2-Methoxyacetate (CAS 5193-96-4)

- Structure : Ester functional group with bromine and methoxy substituents on adjacent carbons.

- Applications : Likely used as a reagent in esterification or nucleophilic substitution reactions due to its labile bromine atom .

- Key Differences : The ester and methoxy groups in this compound introduce polarity and reactivity absent in 2-Bromo-2-octyltetradecane. The latter’s long alkyl chain suggests applications in hydrophobic environments.

Bromo-Chlorophenyl Acetic Acid Derivatives

- Examples : 2-(4-Bromo-2-chlorophenyl)acetic acid (CAS 52864-56-9) and analogs .

- Applications : These aromatic carboxylic acids are intermediates in pharmaceutical synthesis.

- Key Differences : The carboxylic acid functionality and aromatic rings differentiate these compounds from 2-Bromo-2-octyltetradecane, which lacks acidic protons or π-electron systems.

Physical and Chemical Properties (Inferred)

Biologische Aktivität

2-Bromo-2-octyltetradecane is a chemical compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for safety and efficacy.

2-Bromo-2-octyltetradecane is a brominated alkane with a long carbon chain structure. Its molecular formula is CHBr, and it is often used in formulations as an antimicrobial agent. The presence of the bromine atom contributes to its reactivity and biological activity.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of 2-bromo-2-octyltetradecane. It has been shown to exhibit significant bactericidal activity against various bacterial strains, including Escherichia coli . The mechanism of action involves the generation of reactive oxygen species (ROS) that disrupt cellular functions in bacteria.

Table 1: Antimicrobial Efficacy of 2-Bromo-2-octyltetradecane

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Bactericidal Concentration |

|---|---|---|

| Escherichia coli | 13 µg/ml | 100-500 µg/ml |

| Staphylococcus aureus | TBD | TBD |

Note: TBD = To Be Determined

The study conducted by Croshaw et al. indicates that under aerobic conditions, 2-bromo-2-octyltetradecane catalytically oxidizes thiol-containing compounds, leading to the production of active oxygen species responsible for its bactericidal activity .

Cellular Mechanisms

The biological activity of 2-bromo-2-octyltetradecane extends beyond mere antibacterial effects. Research indicates that it may also induce cellular responses in mammalian cells. For instance, it has been shown to activate inflammatory pathways in immune cells, which could be beneficial or detrimental depending on the context .

Table 2: Cellular Responses Induced by 2-Bromo-2-octyltetradecane

| Cell Type | Response Observed | Concentration Tested |

|---|---|---|

| THP-1 Monocytes | Activation of inflammatory markers | Various (up to 100 µg/ml) |

| CD34+ Dendritic Cells | Increased expression of surface markers | Various (up to 100 µg/ml) |

These findings suggest that while the compound has potent antimicrobial properties, its effects on immune cells warrant further investigation to understand potential implications for human health.

Case Studies

A notable case study examined the use of 2-bromo-2-octyltetradecane in cosmetic formulations. The study assessed skin sensitization potential and found that while the compound was effective as a preservative, it also raised concerns regarding allergic reactions in sensitive individuals. The compound was implicated in contact dermatitis cases, highlighting the need for careful evaluation in consumer products .

Safety Profile

The safety assessment of 2-bromo-2-octyltetradecane indicates that while it is effective as an antimicrobial agent, there are potential risks associated with its use. Studies have shown that exposure can lead to skin sensitization and allergic reactions, necessitating regulatory scrutiny and proper labeling in consumer products .

Table 3: Safety Assessment Findings

| Parameter | Findings |

|---|---|

| Skin Sensitization Potential | Positive in some cases |

| Genotoxicity | Indications of genotoxic effects |

| Recommended Concentration Limits | Varies by application; generally below 0.05% |

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-Bromo-2-octyltetradecane, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of branched bromoalkanes like 2-Bromo-2-octyltetradecane typically involves radical bromination or nucleophilic substitution. For example, AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes by analyzing analogous compounds, such as 2-Bromo-2-methylpentane, which undergoes substitution reactions using alkyl halide precursors and brominating agents . Optimize reaction efficiency by controlling solvent polarity (e.g., DMF for SN2 mechanisms) and temperature (low temps favor substitution over elimination). Purification via column chromatography with hexane/ethyl acetate gradients ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing 2-Bromo-2-octyltetradecane, and how should data interpretation be standardized?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm branching and bromine placement. For instance, the tertiary carbon adjacent to bromine in analogous compounds (e.g., 2-Bromo-2-methylpentane) shows distinct deshielding in ¹³C NMR (~55 ppm) . GC-MS or HPLC (with UV detection at 254 nm) validates purity and molecular weight. Cross-reference spectral data with databases like PubChem or EPA DSSTox to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can competing elimination and substitution pathways be controlled during the synthesis of 2-Bromo-2-octyltetradecane?

- Methodological Answer : Competing pathways arise from steric hindrance and reaction conditions. For branched bromoalkanes, use polar aprotic solvents (e.g., acetone) and bulky bases (e.g., KOtBu) to favor substitution via SN2 mechanisms. In contrast, non-polar solvents (e.g., toluene) and high temperatures promote elimination (E2). Kinetic studies using time-resolved IR spectroscopy can monitor intermediate formation, while computational tools (DFT calculations) predict transition state energies to optimize conditions .

Q. How should researchers address contradictions in reported reaction yields or mechanistic data for 2-Bromo-2-octyltetradecane derivatives?

- Methodological Answer : Discrepancies often stem from variations in reaction scale, catalyst purity, or analytical methods. Conduct reproducibility tests under standardized conditions (e.g., inert atmosphere, controlled humidity). Use meta-analysis frameworks to compare datasets, as outlined in qualitative research methodologies for resolving data conflicts . For mechanistic contradictions, employ isotopic labeling (e.g., deuterated substrates) to trace reaction pathways, as demonstrated in studies on 1-Bromo-2-chloroethane-d4 .

Q. What novel applications can be explored for 2-Bromo-2-octyltetradecane in material science or catalysis?

- Methodological Answer : Branched bromoalkanes serve as precursors for surfactants or liquid crystals due to their hydrophobic tails. For catalytic applications, functionalize the bromine site via cross-coupling (e.g., Suzuki-Miyaura) to create ligands for transition-metal complexes. Experimental designs should include structure-activity relationship (SAR) studies to correlate alkyl chain length with properties like thermal stability, as seen in analogs like 2-Methyldodecane .

Data Presentation and Validation

Q. What frameworks ensure rigorous data presentation for 2-Bromo-2-octyltetradecane in publications?

- Methodological Answer : Follow IUPAC guidelines for reporting synthetic procedures, including yields, purity metrics, and spectroscopic data. Use tables to compare reaction conditions (e.g., solvent, catalyst) and outcomes (e.g., yield, selectivity). For computational studies, provide Cartesian coordinates of optimized geometries and Gibbs free energy values. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in repositories like PubChem or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.